molecular formula C14H16O3 B13100656 Ethyl 3-(3-oxocyclopentyl)benzoate CAS No. 284022-82-8

Ethyl 3-(3-oxocyclopentyl)benzoate

Cat. No.: B13100656
CAS No.: 284022-82-8
M. Wt: 232.27 g/mol
InChI Key: VKABKFWJTHTULV-UHFFFAOYSA-N
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Description

Ethyl 3-(3-oxocyclopentyl)benzoate is an organic compound with the molecular formula C14H16O3 It is an ester derived from benzoic acid and features a cyclopentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-oxocyclopentyl)benzoate typically involves the esterification of 3-(3-oxocyclopentyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-oxocyclopentyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 3-(3-oxocyclopentyl)benzoic acid.

    Reduction: 3-(3-hydroxycyclopentyl)benzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-oxocyclopentyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-oxocyclopentyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The cyclopentanone moiety may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Ethyl 3-(3-oxocyclopentyl)benzoate can be compared with other esters such as:

    Ethyl benzoate: Lacks the cyclopentanone moiety, making it less complex.

    Mthis compound: Similar structure but with a methyl ester group instead of ethyl.

    Ethyl 3-(3-hydroxycyclopentyl)benzoate: Contains a hydroxyl group instead of a ketone.

The uniqueness of this compound lies in its combination of the benzoate ester and the cyclopentanone moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

284022-82-8

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 3-(3-oxocyclopentyl)benzoate

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)12-5-3-4-10(8-12)11-6-7-13(15)9-11/h3-5,8,11H,2,6-7,9H2,1H3

InChI Key

VKABKFWJTHTULV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2CCC(=O)C2

Origin of Product

United States

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